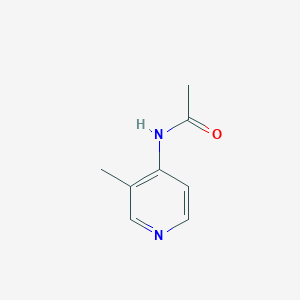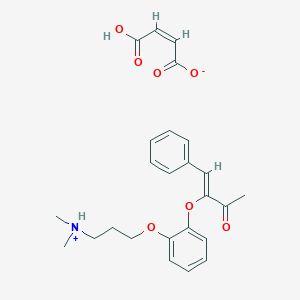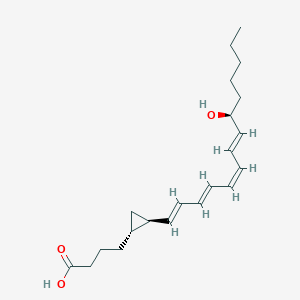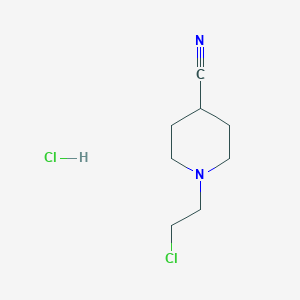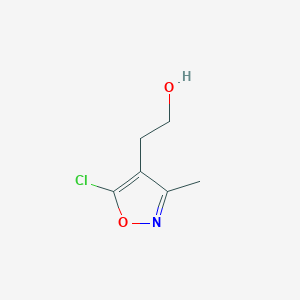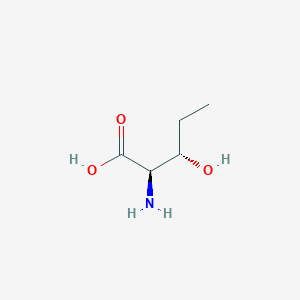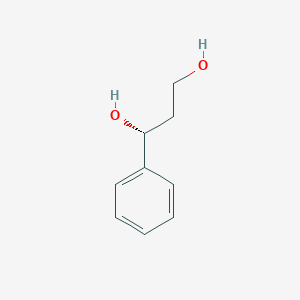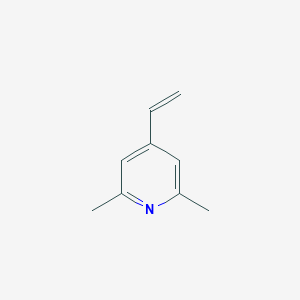
4-Ethenyl-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2,6-dimethylpyridine is a heterocyclic organic compound with the chemical formula C9H11N. It is also known as ethylidene norcamphor or EN. The compound is a colorless liquid with a pungent odor and is used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2,6-dimethylpyridine is not well understood. However, it is believed that the compound acts as a ligand for metal complexes, which can catalyze various chemical reactions. The compound can also form coordination complexes with metal ions, which can influence the reactivity of the metal ion.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Ethenyl-2,6-dimethylpyridine. However, the compound is not known to have any significant toxic effects on the human body. It is also not known to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Ethenyl-2,6-dimethylpyridine is its versatility as a building block in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and purify. However, one of the limitations of 4-Ethenyl-2,6-dimethylpyridine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Ethenyl-2,6-dimethylpyridine. One direction is the synthesis of new ligands for metal complexes, which can have applications in catalysis, molecular recognition, and drug design. Another direction is the synthesis of new heterocyclic compounds, which can have applications in the pharmaceutical industry. Additionally, further research is needed to understand the mechanism of action of 4-Ethenyl-2,6-dimethylpyridine and its potential applications in various fields of chemistry.
Méthodes De Synthèse
The synthesis of 4-Ethenyl-2,6-dimethylpyridine can be achieved through several methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with acetaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,6-dimethylpyridine with acetylene in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
4-Ethenyl-2,6-dimethylpyridine has been extensively used in scientific research as a building block in the synthesis of various organic compounds. The compound is used in the synthesis of ligands for metal complexes, which are used in catalysis, molecular recognition, and drug design. Additionally, 4-Ethenyl-2,6-dimethylpyridine is used in the synthesis of heterocyclic compounds, which have applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
102547-79-5 |
|---|---|
Nom du produit |
4-Ethenyl-2,6-dimethylpyridine |
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
4-ethenyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H11N/c1-4-9-5-7(2)10-8(3)6-9/h4-6H,1H2,2-3H3 |
Clé InChI |
AHTKGFIYHBHGAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C=C |
SMILES canonique |
CC1=CC(=CC(=N1)C)C=C |
Synonymes |
2,6-Lutidine,4-vinyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



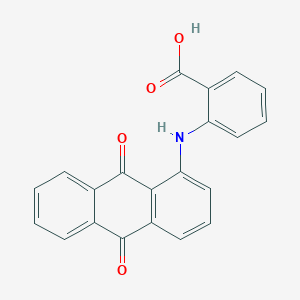
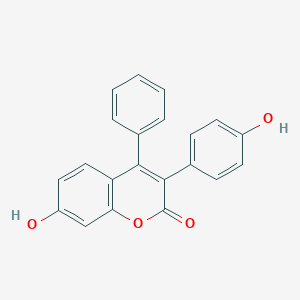
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
